Benzene, 1-iodo-2-(1-methylethenyl)-
Overview
Description
Benzene, 1-iodo-2-(1-methylethenyl)- is an organic compound with the molecular formula C9H9I. It is a derivative of benzene, where an iodine atom is attached to the benzene ring along with a 1-methylethenyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-(1-methylethenyl)- typically involves the iodination of a precursor compound. One common method is the iodination of 2-(1-methylethenyl)benzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-iodo-2-(1-methylethenyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-iodo-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
Benzene, 1-iodo-2-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-2-(1-methylethenyl)- involves its interaction with molecular targets through its iodine and 1-methylethenyl groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures. The pathways involved may include electrophilic aromatic substitution and radical-mediated reactions .
Comparison with Similar Compounds
- Benzene, 1-iodo-2-methyl-
- Benzene, 1-iodo-2-(iodomethyl)-
- o-Cymene
Comparison: Benzene, 1-iodo-2-(1-methylethenyl)- is unique due to the presence of both an iodine atom and a 1-methylethenyl group on the benzene ring. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For instance, Benzene, 1-iodo-2-methyl- lacks the 1-methylethenyl group, which affects its reactivity and applications .
Properties
IUPAC Name |
1-iodo-2-prop-1-en-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXDZADSNBYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465489 | |
Record name | Benzene, 1-iodo-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-21-5 | |
Record name | Benzene, 1-iodo-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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